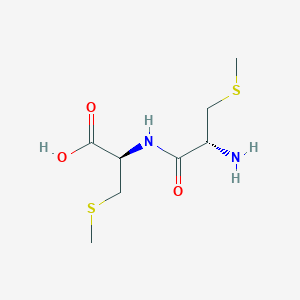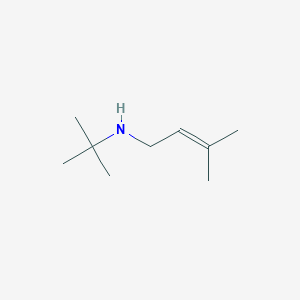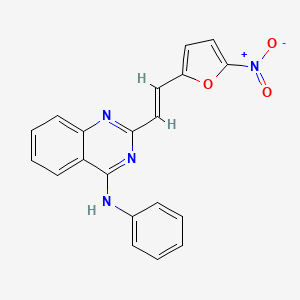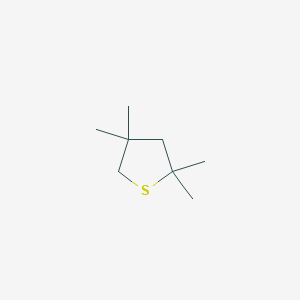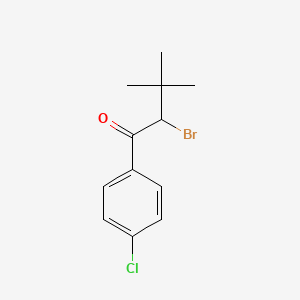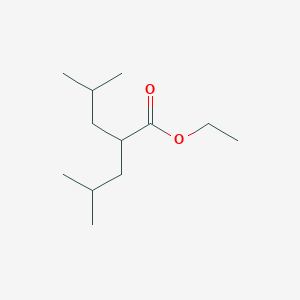
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-+Ethanol→Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as ion-exchange resins, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Major Products Formed
Hydrolysis: Pentanoic acid, 4-methyl-2-(2-methylpropyl)- and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and ethanol.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Pentanoic acid, 2-methyl-, ethyl ester
- Pentanoic acid, 4-methyl-, ethyl ester
- Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester
Uniqueness
Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.
Propiedades
Número CAS |
60302-31-0 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-(2-methylpropyl)pentanoate |
InChI |
InChI=1S/C12H24O2/c1-6-14-12(13)11(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3 |
Clave InChI |
YDZIARHVRLAATK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


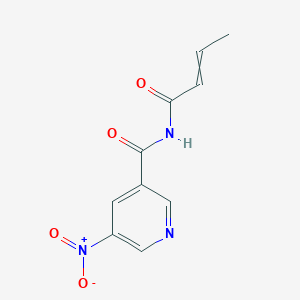

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
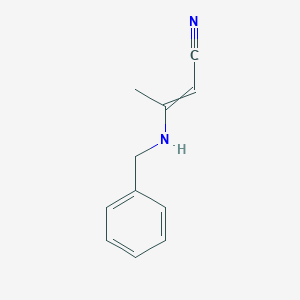
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
